molecular formula C25H19N3O2S B298457 2-[(4-{[3-Methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(4-{[3-Methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No. B298457
M. Wt: 425.5 g/mol
InChI Key: DVEURUIBUFCIJC-ZRAGWZJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[3-Methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is a chemical compound that has been widely researched for its potential use in scientific research applications. This compound is also known as MTB or MTB-2, and it has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MTB-2 involves the inhibition of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox signaling. By inhibiting this enzyme, MTB-2 disrupts the balance of cellular redox signaling, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, MTB-2 has also been found to have other biochemical and physiological effects. Studies have shown that MTB-2 can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MTB-2 may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MTB-2 in lab experiments is its high potency and specificity for thioredoxin reductase. This makes it a valuable tool for studying the role of this enzyme in cellular redox signaling. However, one limitation of using MTB-2 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on MTB-2. One area of interest is the development of new cancer treatments based on MTB-2 and related compounds. Another area of interest is the study of the role of thioredoxin reductase in other cellular processes, such as immune function and oxidative stress. Additionally, further research is needed to explore the potential applications of MTB-2 in the treatment of neurological disorders.

Synthesis Methods

The synthesis method for MTB-2 involves the reaction of 2-chloromethylbenzonitrile with 4-(2-aminothiazol-4-yl)-N-phenylaniline in the presence of a base such as potassium carbonate. The resulting compound is then treated with formaldehyde and paraformaldehyde to produce the final product, MTB-2.

Scientific Research Applications

MTB-2 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTB-2 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes MTB-2 a promising candidate for the development of new cancer treatments.

properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-[(E)-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H19N3O2S/c1-28-24(29)23(31-25(28)27-21-9-3-2-4-10-21)15-18-11-13-22(14-12-18)30-17-20-8-6-5-7-19(20)16-26/h2-15H,17H2,1H3/b23-15+,27-25?

InChI Key

DVEURUIBUFCIJC-ZRAGWZJNSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)/SC1=NC4=CC=CC=C4

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC=CC=C4

Origin of Product

United States

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